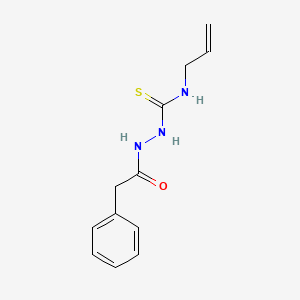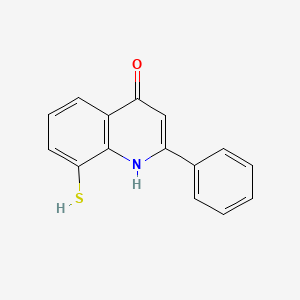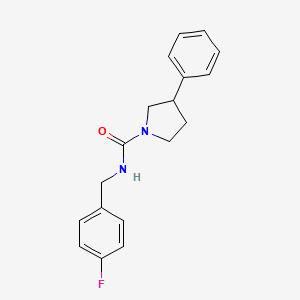
2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the family of chromene derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, it has been found to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation.
Mécanisme D'action
The mechanism of action of 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide involves the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators and have been implicated in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several potential future directions for research on 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in human subjects. Additionally, research on its mechanism of action and potential interactions with other compounds could lead to the development of more effective treatments for these diseases. Finally, studies on its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders, could also be explored.
Méthodes De Synthèse
The synthesis of 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide involves the reaction of 3-methoxyaniline with 2-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride and ammonium acetate to yield the final product.
Propriétés
IUPAC Name |
2-imino-8-methoxy-N-(3-methoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-7-4-6-12(10-13)20-18(21)14-9-11-5-3-8-15(23-2)16(11)24-17(14)19/h3-10,19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZVXEYUMVUAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

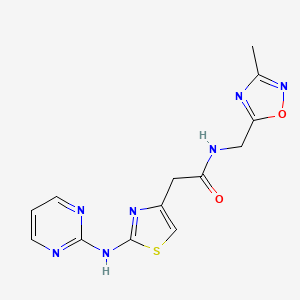
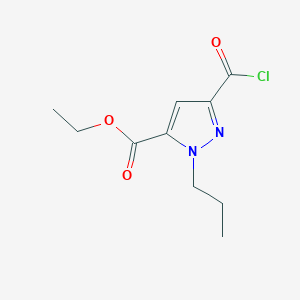
![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)
![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)
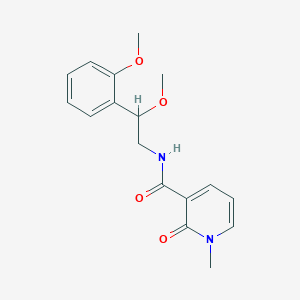


![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)
![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)
